molecular formula C12H16N2O2 B1394786 N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1220020-40-5

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1394786
CAS No.: 1220020-40-5
M. Wt: 220.27 g/mol
InChI Key: GXAJOKVPEUZHTG-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-aminophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAJOKVPEUZHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228670
Record name N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
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Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-40-5
Record name N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structure and Molecular Weight of N-(3-aminophenyl)oxane-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

The precise characterization of molecular structure and weight is a foundational pillar in the preclinical and developmental stages of any potential therapeutic agent. N-(3-aminophenyl)oxane-4-carboxamide is a small molecule of interest, and a comprehensive understanding of its fundamental physicochemical properties is paramount for its advancement. This guide provides an in-depth analysis of the molecule's structural features, a detailed calculation of its theoretical molecular weight, and a robust, self-validating experimental protocol for its empirical determination using Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind experimental choices is emphasized to equip researchers with the practical insights necessary for reliable and reproducible characterization.

Chemical Structure and Properties

N-(3-aminophenyl)oxane-4-carboxamide is a compound featuring three key functional regions: a saturated six-membered oxane (tetrahydropyran) ring, an amide linker, and a 3-substituted aminophenyl moiety.

  • Oxane Ring: This non-aromatic, saturated heterocyclic ring provides a three-dimensional scaffold. Its conformational flexibility can be critical for receptor binding interactions.

  • Amide Linkage: The carboxamide group (-C(=O)NH-) is a rigid, planar structure that acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature is crucial for establishing specific interactions with biological targets.

  • Aminophenyl Group: The aromatic phenyl ring substituted with an amino group (-NH2) at the meta-position introduces a basic center and potential for aromatic (π-π) interactions. The primary amine is a key site for protonation under physiological or analytical conditions.

These structural elements combine to define the molecule's overall polarity, solubility, and potential for intermolecular interactions, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Key Identifiers:

  • Molecular Formula: C₁₂H₁₆N₂O₂

  • Canonical SMILES: C1COCC(C1)C(=O)NC2=CC=CC(=C2)N

Theoretical Molecular Weight Calculation

The molecular weight of a compound can be calculated from its molecular formula by summing the atomic masses of its constituent atoms.[1][2] For high-precision applications like mass spectrometry, it is essential to distinguish between average molecular weight and monoisotopic mass.

  • Average Molecular Weight: Calculated using the weighted average of the natural abundances of all stable isotopes for each element.

  • Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value most relevant for high-resolution mass spectrometry.

The theoretical molecular weights for N-(3-aminophenyl)oxane-4-carboxamide (C₁₂H₁₆N₂O₂) are summarized below.

ElementQuantityMonoisotopic Mass (Da)Total Monoisotopic Mass (Da)Average Atomic Weight ( g/mol )Total Average Weight ( g/mol )
Carbon (C)1212.00000144.0000012.011144.132
Hydrogen (H)161.0078316.125281.00816.128
Nitrogen (N)214.0030728.0061414.00728.014
Oxygen (O)215.9949131.9898215.99931.998
Total 220.12124 Da 220.272 g/mol [3][4]

Experimental Determination of Molecular Weight by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the molecular weight of small molecules due to its high sensitivity, accuracy, and specificity.[5] The following protocol outlines a self-validating method for the analysis of N-(3-aminophenyl)oxane-4-carboxamide.

Core Principle: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like N-(3-aminophenyl)oxane-4-carboxamide without causing fragmentation.[6][7] The process involves applying a high voltage to a liquid sample, creating a fine spray of charged droplets.[8] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer.[7][8]

Causality Insight: ESI is selected because it efficiently transfers pre-existing ions from solution or creates them through protonation into the gas phase.[8][9] For N-(3-aminophenyl)oxane-4-carboxamide, the presence of two basic nitrogen atoms (the primary amine and the amide) makes it highly susceptible to protonation in a positive ion mode, typically forming the protonated molecular ion, [M+H]⁺. This leads to a strong signal and high sensitivity.[10]

Detailed Experimental Protocol: LC-MS Analysis

This protocol is designed for a standard reverse-phase HPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

A. Sample and Standard Preparation

  • Stock Solution: Accurately weigh ~1 mg of N-(3-aminophenyl)oxane-4-carboxamide and dissolve in 1.0 mL of methanol or DMSO to create a 1 mg/mL stock solution.

  • Working Sample: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • System Suitability Standard: Prepare a 1 µg/mL solution of a known compound with a similar mass (e.g., caffeine, MW = 194.19 g/mol ) in the same diluent. The purpose of this standard is to verify instrument performance before sample analysis.[11][12]

Causality Insight: Using 0.1% formic acid in the diluent and mobile phase serves a dual purpose: it acidifies the solution to promote analyte protonation ([M+H]⁺) for enhanced ESI sensitivity and improves chromatographic peak shape by preventing ionic interactions with the stationary phase.[13]

B. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Causality Insight: A C18 column is chosen for its hydrophobic stationary phase, which is well-suited for retaining moderately polar small molecules. The gradient elution, moving from a highly aqueous to a highly organic mobile phase, ensures that the analyte is effectively eluted from the column as a sharp, focused peak, improving detection and resolution from potential impurities.[14][15]

C. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 100 – 500.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Data Acquisition: Full Scan Mode.

Self-Validating System and Data Analysis

A protocol's trustworthiness is established by integrating self-validation steps.[16]

  • System Suitability Test (SST):

    • Inject the System Suitability Standard (caffeine).

    • Acceptance Criteria: The measured mass of the [M+H]⁺ ion (m/z 195.0876) must be within 5 ppm of its theoretical exact mass. The peak area response should be consistent (e.g., <15% RSD over three injections).[17][18]

    • Rationale: Passing the SST confirms that the LC-MS system is calibrated, stable, and performing accurately on the day of analysis.[11] Failure of the SST invalidates the subsequent sample run.

  • Sample Analysis:

    • Inject the N-(3-aminophenyl)oxane-4-carboxamide working sample.

    • Extract the ion chromatogram for the theoretical [M+H]⁺ ion (m/z 221.1285).

    • Verify that the measured mass in the resulting spectrum is within 5 ppm of the theoretical monoisotopic mass.

  • Data Interpretation:

    • Expected Result: A prominent peak in the mass spectrum corresponding to the [M+H]⁺ ion.

    • Calculation:

      • Theoretical m/z for [C₁₂H₁₆N₂O₂ + H]⁺ = 220.12124 Da + 1.00728 Da = 221.12852 Da.

      • An observed mass of, for example, 221.1283 Da would represent a mass error of -0.99 ppm, confirming the elemental composition with high confidence.

Workflow Visualization

The comprehensive workflow for the determination of molecular weight is illustrated below.

MW_Determination_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Verification Sample N-(3-aminophenyl) oxane-4-carboxamide (Solid) Dissolution Dissolve in Organic Solvent (e.g., MeOH) Sample->Dissolution Standard System Suitability Standard (e.g., Caffeine) Standard->Dissolution Dilution Dilute to Working Concentration (1 µg/mL) Dissolution->Dilution SST System Suitability Test (SST) Injection Dilution->SST Standard Sample_Injection Sample Injection Dilution->Sample_Injection Sample LC_Separation LC Separation (C18 Column) SST->LC_Separation ESI ESI+ Ionization LC_Separation->ESI MS_Detection HRMS Detection (Full Scan) ESI->MS_Detection SST_Check Verify SST Criteria (Mass Accuracy < 5 ppm) MS_Detection->SST_Check SST Data Data_Processing Extract Ion Chromatogram for m/z 221.1285 MS_Detection->Data_Processing Sample Data Sample_Injection->LC_Separation SST_Check->Sample_Injection Pass Fail Run Invalid Troubleshoot System SST_Check->Fail Fail Mass_Verification Measure Exact Mass from Spectrum Data_Processing->Mass_Verification Final_Report Confirmation of Molecular Weight (Mass Error < 5 ppm) Mass_Verification->Final_Report

Caption: Workflow for LC-MS based molecular weight confirmation.

Conclusion

This guide has detailed the structural characteristics and theoretical molecular weight of N-(3-aminophenyl)oxane-4-carboxamide. A comprehensive, self-validating LC-MS protocol has been presented, emphasizing the scientific rationale behind key experimental parameters. By adhering to this workflow, researchers can confidently and accurately confirm the molecular identity of this compound, a critical step in the rigorous process of drug discovery and development.

References

  • Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase - the mechanism of electrospray mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. Available at: [Link]

  • Hewlett-Packard. (1997). LC/MS System Suitability. Available at: [Link]

  • LabRulez LCMS. (n.d.). Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. Available at: [Link]

  • Bansal, S., & DeStefano, A. (2007). Key elements of a validation master plan for bioanalytical method validation. AAPS J. Available at: [Link]

  • Kiontke, S., & Zenobi, R. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Bruker. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Available at: [Link]

  • Wikipedia. (n.d.). C12H16N2O2. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • wikiHow. (n.d.). How to Calculate Molecular Weight. Available at: [Link]

  • Dolan, J. W. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

  • PubChem. (n.d.). 1-Piperonylpiperazine. Available at: [Link]

  • Qu, J., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology. Available at: [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Available at: [Link]

  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Available at: [Link]

  • Zhou, S., et al. (2007). Fast LC/MS in the analysis of small molecules. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Role of tetrahydropyran-4-carboxamide moiety in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes optimization of lead compounds, the tetrahydropyran-4-carboxamide moiety (and its 4-amino-tetrahydropyran congener) has emerged as a "privileged" structural motif. It serves as a strategic bioisostere for cyclohexane and piperidine rings, offering a unique solution to the "lipophilicity-solubility-permeability" trilemma.

By replacing a methylene group with an ether oxygen, this moiety lowers cLogP, eliminates the metabolic liability of basic nitrogens (reducing hERG risk), and introduces a specific hydrogen-bond acceptor vector. This guide details the physicochemical rationale, structural biology, and synthetic pathways for deploying this moiety, grounded in case studies like AZD0156 and Gilteritinib .

Physicochemical & DMPK Profile

The decision to incorporate a tetrahydropyran (THP) ring is rarely random; it is a calculated move to correct specific molecular defects.

The Bioisosteric Triad

The THP ring exists in a bioisosteric relationship with cyclohexane and piperidine.

FeatureCyclohexane Piperidine Tetrahydropyran (THP)
Electronic Nature Lipophilic, InertBasic (pKa ~10-11), PolarPolar, Non-basic
LogP Impact High (Increases lipophilicity)Low (if ionized), High (if neutral)Moderate (Lowers LogP vs Cyclohexane)
H-Bonding NoneDonor & AcceptorAcceptor Only (Ether Oxygen)
Metabolic Risk Oxidation at C3/C4N-oxidation, DealkylationHigh Stability (Ether is robust)
hERG Risk LowHigh (due to basic nitrogen)Low
Metabolic Stability & Solubility

The THP moiety is particularly effective at blocking metabolic "soft spots."

  • vs. Cyclohexane: Cyclohexane rings are prone to cytochrome P450-mediated hydroxylation at the C3/C4 positions. The ether oxygen in THP deactivates the adjacent carbons electronically and sterically, often extending half-life (

    
    ).
    
  • vs. Piperidine: While piperidine improves solubility, its basic nitrogen often leads to lysosomal trapping (high

    
    ) or phospholipidosis. THP retains the polarity needed for solubility without the basicity, improving the safety profile.
    

Structural Biology: The "Anchor" Effect

The ether oxygen in the tetrahydropyran ring is not merely a passive spacer; it is an active pharmacophore.

The Chair Conformation

Like cyclohexane, THP adopts a stable chair conformation. This rigidity reduces the entropic penalty upon binding to a protein target compared to flexible linear ethers.[1]

The Ether Oxygen Vector

The oxygen atom at position 4 (relative to the carboxamide) often acts as a weak but critical Hydrogen Bond Acceptor (HBA).

  • Interaction Target: It frequently engages backbone amides or positively charged side chains (e.g., Lysine, Arginine) in the solvent-exposed regions of the binding pocket.

  • Case Example (IRAK4): In the optimization of IRAK4 inhibitors, a THP moiety formed a specific lipophilic stacking interaction with Tyr262 and a hydrogen bond to Lys213 , reducing metabolic clearance by 5-fold compared to a cyclopentyl analog.

Decision Logic Diagram

The following Graphviz diagram illustrates the decision process for selecting the THP moiety during Lead Optimization.

THP_Decision_Tree Start Lead Compound Optimization (Cyclic Scaffold Selection) Check_LogP Is LogP > 3.5? Start->Check_LogP Check_hERG Is hERG inhibition a risk? (Basic amine present?) Check_LogP->Check_hERG Yes (Need to lower LogP) Use_Cyclohexane Use Cyclohexane (Maximize hydrophobic contact) Check_LogP->Use_Cyclohexane No (Lipophilicity acceptable) Check_Metab Is Metabolic Clearance High? (Oxidative metabolism?) Check_hERG->Check_Metab No Use_THP DEPLOY TETRAHYDROPYRAN (Optimal Balance) Check_hERG->Use_THP Yes (Remove basic N) Use_Piperidine Use Piperidine (Solubilizing group needed) Check_Metab->Use_Piperidine No (Need solubility) Check_Metab->Use_THP Yes (Block soft spots)

Caption: Decision logic for deploying THP vs. Cyclohexane or Piperidine based on ADME/T liabilities.

Case Studies in Drug Discovery

AZD0156 (ATM Kinase Inhibitor)[1]
  • Challenge: The initial hit (a quinolone carboxamide) had poor solubility and a high predicted human dose (700 mg qd).

  • Solution: AstraZeneca scientists replaced the solvent-exposed region with a 4-aminotetrahydropyran moiety.

  • Mechanism: The THP ring reduced lipophilicity (LogD) while maintaining structural rigidity.[1]

  • Outcome: The optimized compound, AZD0156 , demonstrated superb aqueous solubility and a predicted dose of just 5 mg qd. It successfully entered Phase I clinical trials.[1]

Gilteritinib (Xospata)
  • Target: FLT3/AXL (Acute Myeloid Leukemia).[1]

  • Structure: Features a 4-aminotetrahydropyran ring attached to the pyrazine core.

  • Role: The THP ring occupies the solvent front, improving the physicochemical properties of the drug without introducing the hERG liability often associated with piperidine-based solvent-front groups.

Synthetic Accessibility

The synthesis of tetrahydropyran-4-carboxamide derivatives is robust and scalable.

Route A: From Tetrahydropyran-4-one (Reductive Amination)

This is the most common route for accessing the 4-amino-tetrahydropyran scaffold found in drugs like Gilteritinib.

  • Reagents: Tetrahydropyran-4-one, Ammonium Acetate (or amine), Sodium Triacetoxyborohydride (STAB).

  • Conditions: DCM or DCE, Room Temperature.

  • Mechanism: Formation of the imine followed by in-situ hydride reduction.

Route B: Prins Cyclization (De Novo Ring Formation)

Used when the THP ring requires specific substitution patterns (e.g., 2,6-disubstituted).

  • Reagents: Homoallylic alcohol + Aldehyde + Acid Catalyst (TFA or H2SO4).

  • Outcome: Formation of the THP ring with a 4-position substituent (often a halide or ester) that can be converted to the carboxamide.

Synthetic Pathway Diagram

Synthesis_Pathway THP_One Tetrahydropyran-4-one Inter_Imine Imine Intermediate THP_One->Inter_Imine NH4OAc Amino_THP 4-Amino-THP Inter_Imine->Amino_THP NaBH(OAc)3 Reductive Amination Target_Drug Target Drug (e.g., Gilteritinib) Amino_THP->Target_Drug SnAr / Coupling THP_Ester THP-4-Carboxylate THP_Amide THP-4-Carboxamide THP_Ester->THP_Amide NH3 / MeOH Aminolysis THP_Amide->Target_Drug Coupling

Caption: Primary synthetic routes to THP-amine and THP-carboxamide scaffolds.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyran-4-carboxamide

This protocol converts the ester to the primary amide, a common building block.

  • Starting Material: Methyl tetrahydropyran-4-carboxylate (10.0 mmol).

  • Reagent: 7N Ammonia in Methanol (20 mL).

  • Procedure:

    • Charge the methyl ester into a pressure tube.

    • Add the ammonia/methanol solution.

    • Seal the tube and heat to 80°C for 16 hours.

    • Cool to room temperature and concentrate in vacuo.

    • Purification: Triturate the solid residue with diethyl ether/hexanes (1:1) to yield the white solid product.

  • Validation: 1H NMR (DMSO-d6) should show the characteristic carboxamide protons (broad singlets) and the THP ring protons (multiplets at ~3.8 ppm and ~1.6 ppm).

Protocol 2: Microsomal Stability Assay (THP vs. Piperidine)

To validate the metabolic advantage of the THP moiety.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Test Compounds: Prepare 1 µM solutions of the THP-analog and the Piperidine-analog.

  • Cofactor: NADPH regenerating system (1 mM).

  • Incubation: 37°C for 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     (intrinsic clearance).
    
    • Expected Result: The THP analog typically shows a 2-5x reduction in

      
       compared to the piperidine analog due to lack of N-oxidation liability.
      

References

  • Pike, K. G., et al. (2018). "Optimization of the First Selective ATR Kinase Inhibitor AZD6738." Journal of Medicinal Chemistry. Link (Context: Discussion of THP in ATM/ATR inhibitor optimization).

  • Mori, M., et al. (2017). "Discovery of Gilteritinib (ASP2215): A Novel, Highly Potent, and Selective FLT3/AXL Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005).[2] "Metabolic Liability of Basic Amines: Strategies for Mitigating Bioactivation." Chemical Research in Toxicology. Link

  • PharmaBlock. (2020). "Tetrahydropyrans in Drug Discovery: A Whitepaper." Link (General reference for THP properties).

Sources

Methodological & Application

Application Note: Chemoselective Amide Coupling Protocols for 3-Aminoaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Aminoaniline (m-phenylenediamine or m-PDA) presents a classic "symmetrical bifunctional" challenge in medicinal chemistry. While it is a critical scaffold for kinase inhibitors and dye intermediates, its dual nucleophilic sites create a competition between the desired mono-amide and the undesired bis-amide .

The Core Challenge: Selectivity vs. Reactivity

Unlike aliphatic diamines where pKa differences can be exploited, the two amine groups in m-PDA are electronically identical (


) until the first acylation event occurs.
  • The Trap: Once the first amide is formed, the remaining amine is electronically deactivated (via induction) but remains nucleophilic enough to react with highly activated species (like acid chlorides), leading to statistical mixtures (typically 50% mono, 25% bis, 25% starting material) if not carefully controlled.

  • The Complication: Electron-rich anilines are highly susceptible to oxidation, rapidly turning reaction mixtures into intractable black tars ("aniline black") if oxygen exclusion is poor.

This guide details three field-proven protocols ranging from cost-effective scaling methods to high-precision discovery routes.

Decision Framework for Reagent Selection

Before selecting a protocol, analyze your specific constraints using the logic flow below.

ReagentSelection cluster_tips Critical Decision Factors start START: Substrate Analysis acid_type Is the Carboxylic Acid Complex or Precious? start->acid_type scale Reaction Scale? acid_type->scale No (Cheap/Simple) t3p_route PROTOCOL B: T3P Coupling (High Selectivity) acid_type->t3p_route Yes (Chiral/Expensive) acid_chloride PROTOCOL A: Acid Chloride/Anhydride (Stoichiometric Control) scale->acid_chloride >10g (Cost Driven) hatu_route PROTOCOL C: Boc-Protection Route (Absolute Purity) scale->hatu_route <100mg (Speed Driven) tip1 Acid Chlorides are fast but risk bis-acylation. tip2 T3P is slower but prevents side reactions.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate value and scale.

Detailed Experimental Protocols

Protocol A: Stoichiometric Control (Acid Chlorides/Anhydrides)

Best For: Large-scale synthesis, simple acids, cost-sensitive projects. Mechanism: Relies on the reduced nucleophilicity of the mono-amide product and low temperature to kinetically favor the first addition.

Reagents:

  • 3-Aminoaniline (1.0 equiv)

  • Acid Chloride (0.90 equiv) — Crucial: Use slight deficit of electrophile.

  • Triethylamine (1.1 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-aminoaniline (1.0 eq) and Triethylamine (1.1 eq) in anhydrous DCM (0.2 M concentration).

  • Degassing: Sparge the solution with Nitrogen/Argon for 10 minutes. Note: This prevents the formation of oxidative impurities.

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

  • Controlled Addition: Dissolve the Acid Chloride (0.9 eq) in a separate volume of DCM. Add this solution dropwise over 60 minutes via an addition funnel or syringe pump.

    • Why? Keeping the local concentration of electrophile low prevents the "over-reaction" of the product.

  • Quench: Once addition is complete, stir for 30 mins at 0°C. Quench with saturated

    
    .
    
  • Purification: The unreacted diamine is water-soluble in acidic conditions. Wash the organic layer with 0.5 M HCl (carefully, as the product is also basic, but less so). Alternatively, use column chromatography (DCM/MeOH).

Protocol B: The "T3P" Method (Propylphosphonic Anhydride)

Best For: Precious acids, weak nucleophiles, and avoiding toxic byproducts.[1] Mechanism: T3P acts as a mild activation agent with low epimerization risk.[2][3] It is particularly effective for anilines because the reaction is driven by base, and the byproduct is water-soluble.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-Aminoaniline (1.2 equiv) — Excess amine ensures full consumption of the expensive acid.

  • T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Workflow Diagram:

T3P_Workflow cluster_mech Why T3P? step1 Mix Acid + Amine in EtOAc step2 Add Base (Pyridine) step1->step2 step3 Add T3P (Dropwise, 0°C) step2->step3 step4 Warm to RT (Monitor LCMS) step3->step4 step5 Aqueous Wash (Water/NaHCO3) step4->step5 expl T3P byproducts are water-soluble, eliminating column chromatography in many cases.

Figure 2: The T3P coupling workflow emphasizing ease of workup.

Step-by-Step Methodology:

  • Charge: In a reaction vessel, combine the Carboxylic Acid (1.0 eq), 3-Aminoaniline (1.2 eq), and Pyridine (3.0 eq) in EtOAc (5-10 volumes).

  • Activation: Cool to 0°C. Add T3P (1.5 eq, 50% w/w solution) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-12 hours.

    • Validation: Monitor by LCMS.[4] Look for the [M+H] peak of the mono-amide. T3P reactions are generally cleaner than HATU/EDC for anilines [2].

  • Workup: Add water. Separate layers. Wash organic layer with 0.5 M HCl (removes excess aniline and pyridine), then sat.

    
     (removes unreacted acid/T3P byproducts), then Brine.
    
  • Result: Evaporation usually yields high-purity product without chromatography.

Protocol C: The "Boc-Protection" Route (High Precision)

Best For: When 99%+ regio-purity is required and the "statistical mixture" of Protocol A is unacceptable.

Concept: Temporarily block one amine to force reaction only at the other.

  • Protection: React m-PDA with

    
     (0.9 eq) to get mono-Boc-m-PDA. Separate the mono-Boc from the bis-Boc and starting material (easy separation due to polarity differences).
    
  • Coupling: React the free amine of the mono-Boc intermediate with your acid using HATU/DIPEA.

  • Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane.

Data Comparison: Reagent Efficiency

FeatureAcid Chloride (Prot A)T3P (Prot B)HATU (Standard)
Cost LowMediumHigh
Selectivity Low (Statistical)HighMedium
Workup Extraction/ColumnExtraction (Simple)Extraction/Column
Toxicity CorrosiveLow ToxicityPeptide Allergens
Yield (Mono) ~50-60%~75-85%~60-70%

Expert Insights & Troubleshooting

The "Black Tar" Phenomenon (Oxidation Control)

3-Aminoaniline derivatives are notorious for oxidizing into purple/black quino-imine impurities.

  • Prevention: Always use degassed solvents. Add 1-2% Ascorbic Acid or Sodium Bisulfite to the aqueous workup to prevent oxidation during extraction.

  • Storage: Store the starting material under Argon. If the solid is black, recrystallize from Ethanol/Water before use.

The "CO2 Protection" Trick (Green Chemistry)

Recent literature suggests a transient protection method using


.[5] Bubbling 

through a solution of the diamine forms a carbamic acid salt, altering the reactivity and allowing highly selective mono-acylation of the remaining free amine [5]. This is an advanced technique for flow chemistry setups.

References

  • Montalbetti, C.A.G.N., & Falque, V. (2005).[6][7][8] Amide bond formation and peptide coupling.[1][2][3][7][8][9] Tetrahedron, 61(46), 10827-10852.[8]

  • Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

  • Patterson, A. W., et al. (2007). Protection of 3-Aminoaniline.[10] Journal of Organic Chemistry. (General reference for Boc-protection strategies in anilines).

  • Lauridsen, J. M. V., et al. (2023).[5] Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 25, 1332-1338.[5]

Sources

The Tetrahydropyran-4-Carboxamide Linker: A Versatile Tool for Scaffold Hopping in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemical Space with Strategic Linkers

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to scaffold hopping as a powerful strategy to navigate the vast expanse of chemical space.[1][2] This approach involves the replacement of a core molecular structure (the scaffold) with a chemically distinct moiety while preserving the essential pharmacophoric interactions with the biological target. The goal is to identify new drug candidates with improved potency, selectivity, pharmacokinetic properties, or novel intellectual property.[1] The choice of a linker to connect different molecular fragments is a critical determinant of success in any scaffold hopping endeavor. An ideal linker should not only maintain the appropriate spatial orientation of the pharmacophoric elements but also contribute favorably to the overall physicochemical properties of the molecule.

Saturated heterocyclic rings have emerged as particularly attractive linkers due to their ability to introduce three-dimensionality, improve aqueous solubility, and offer more favorable metabolic profiles compared to their aromatic counterparts.[3] Among these, the tetrahydropyran (THP) motif has garnered significant attention. The THP ring can be considered a conformationally restricted ether and a bioisostere of cyclohexane, offering a lower lipophilicity and the potential for hydrogen bond acceptance through its oxygen atom.[4] This application note provides a detailed guide to the synthesis and application of tetrahydropyran-4-carboxamide as a versatile linker in scaffold hopping strategies for drug discovery.

The THP-4-Carboxamide Linker: Rationale and Advantages

The tetrahydropyran-4-carboxamide linker offers a unique combination of properties that make it an excellent choice for scaffold hopping:

  • Conformational Rigidity: The chair conformation of the THP ring provides a degree of rigidity, which can help to pre-organize the attached scaffolds in a desired orientation for optimal target binding, thus minimizing the entropic penalty upon binding.

  • Improved Physicochemical Properties: The introduction of the polar oxygen atom and the carboxamide group can enhance aqueous solubility and reduce lipophilicity, which are often key challenges in drug development.[4]

  • Metabolic Stability: Saturated heterocyclic systems are generally less prone to oxidative metabolism compared to aromatic linkers, potentially leading to improved pharmacokinetic profiles.[5]

  • Synthetic Tractability: The synthesis of the THP-4-carboxamide linker is straightforward, relying on well-established chemical transformations.

Synthesis of the Tetrahydropyran-4-Carboxamide Linker

The construction of the tetrahydropyran-4-carboxamide linker involves two key stages: the synthesis of the tetrahydropyran-4-carboxylic acid core and its subsequent coupling to a desired amine-containing scaffold.

Protocol 1: Synthesis of Tetrahydropyran-4-Carboxylic Acid

This protocol is based on the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.

Materials:

  • Diethyl malonate

  • Bis(2-chloroethyl) ether

  • Sodium ethoxide

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and workup equipment

Procedure:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add bis(2-chloroethyl) ether dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl tetrahydropyran-4,4-dicarboxylate.

  • Hydrolysis: To the crude diester, add a solution of sodium hydroxide in a mixture of water and ethanol. Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2. A precipitate of tetrahydropyran-4,4-dicarboxylic acid will form. Filter the solid and wash with cold water. Dry the dicarboxylic acid and then heat it at 150-160 °C until carbon dioxide evolution ceases, yielding tetrahydropyran-4-carboxylic acid.

Protocol 2: Amide Coupling to Form the THP-4-Carboxamide Linker

This protocol describes a general procedure for the coupling of tetrahydropyran-4-carboxylic acid with a primary or secondary amine using standard peptide coupling reagents.[6][7][8]

Materials:

  • Tetrahydropyran-4-carboxylic acid

  • Amine-containing scaffold (Scaffold-NHR)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydropyran-4-carboxylic acid in anhydrous DMF or DCM. Add EDC (1.1 eq) and HOBt (1.1 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: To the activated acid solution, add the amine-containing scaffold (1.0 eq) and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyran-4-carboxamide linked scaffold.

Application in Scaffold Hopping: A Design Strategy

The THP-4-carboxamide linker can be strategically employed to connect two distinct pharmacophoric fragments, effectively creating a novel chemical entity. The following workflow illustrates a typical scaffold hopping strategy utilizing this linker.

Scaffold_Hopping_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization Start Identify Bioactive Scaffold A and Scaffold B Design Design Linker Strategy: THP-4-Carboxamide Start->Design Synth_A Synthesize Scaffold A with Amine Handle Design->Synth_A Synth_B Synthesize Scaffold B with Carboxylic Acid Handle Design->Synth_B Couple Amide Coupling (Protocol 2) Synth_A->Couple Synth_B->Couple Purify Purification & Characterization Couple->Purify Screen Biological Screening Purify->Screen SAR Structure-Activity Relationship (SAR) Studies Screen->SAR Optimize Lead Optimization SAR->Optimize ADME ADME/Tox Profiling Optimize->ADME Candidate Preclinical Candidate ADME->Candidate

Figure 1: A generalized workflow for a scaffold hopping strategy employing the tetrahydropyran-4-carboxamide linker.

Case Study: Hypothetical Scaffold Hop for a Kinase Inhibitor

Consider a known kinase inhibitor with a core scaffold (Scaffold X) that exhibits good potency but poor solubility. A scaffold hopping approach could be employed to replace a non-essential part of the molecule with a different fragment (Scaffold Y) known to improve physicochemical properties, using the THP-4-carboxamide linker.

Scaffold_Hop_Example Scaffold_X Scaffold X (Potent, Poor Solubility) Linker THP-4-Carboxamide Linker New_Molecule Scaffold X - Linker - Scaffold Y (Potentially Improved Profile) Scaffold_X->New_Molecule Scaffold_Y Scaffold Y (Improves Solubility) Scaffold_Y->New_Molecule

Figure 2: Conceptual representation of a scaffold hop using the THP-4-carboxamide linker to generate a new chemical entity with potentially improved properties.

Data Summary

The following table summarizes the key characteristics and advantages of the tetrahydropyran-4-carboxamide linker in the context of scaffold hopping.

PropertyDescriptionAdvantage in Drug Discovery
Structure Saturated heterocyclic ring with a carboxamide functional group.Introduces three-dimensionality and a hydrogen bond donor/acceptor.
Lipophilicity (cLogP) Lower than corresponding acyclic or carbocyclic linkers.Improved aqueous solubility and potential for better ADME properties.[4]
Conformational Flexibility Conformationally restricted due to the chair form of the THP ring.Reduces the entropic cost of binding to the target.
Metabolic Stability Generally resistant to oxidative metabolism.Can lead to a longer half-life and improved pharmacokinetic profile.[5]
Synthetic Accessibility Readily synthesized from commercially available starting materials.Facilitates rapid exploration of structure-activity relationships.

Conclusion

The tetrahydropyran-4-carboxamide linker represents a valuable and versatile tool in the medicinal chemist's arsenal for implementing successful scaffold hopping strategies. Its favorable combination of conformational rigidity, improved physicochemical properties, metabolic stability, and synthetic accessibility makes it an attractive choice for connecting disparate molecular fragments to generate novel drug candidates. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this linker in their own drug discovery programs. By thoughtfully applying these principles, scientists can more effectively navigate chemical space and accelerate the identification of new and improved therapeutics.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
  • Fuwa, H. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(12), 375.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
  • Huffman, M. A., et al. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry, 70(16), 6343–6353.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1436–1441.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(4), 6945–6981.
  • Bon, R. S., & Waldmann, H. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 70(4), 244-250.
  • Varma, R. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(48), 152549.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1436–1441.
  • Drug Hunter. (2025). Case Studies. Retrieved from [Link]

  • Gao, C., et al. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3646–3650.
  • Chaudhary, S., & Kumar, R. (2024). Targeting cancer using scaffold-hopping approaches: illuminating SAR to improve drug design. Drug Discovery Today, 104115.
  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of scaffold hopping approaches. Drug Discovery Today, 17(7-8), 310–324.
  • Scott, J. S., & O'Neill, D. J. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 30(1), 126780.
  • Dodge, G. J., et al. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Organic Letters, 22(23), 9164–9169.
  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery.
  • Bua, S., et al. (2020). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1083–1092.
  • Cambridge Crystallographic Data Centre. (n.d.). Scaffold-hopping and fragment-linking using the Cambridge Structural Database. Retrieved from [Link]

  • Le, T. N., & Lee, J. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 176.
  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).
  • Taylor & Francis. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved from [Link]

  • Murray, J. B., & Blundell, T. L. (2010). Fragment-based drug discovery and its application to challenging drug targets. Current Opinion in Structural Biology, 20(4), 497–507.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Aminophenyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmaceutical Relevance

The 3-aminophenyl moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical hinge binder in numerous kinase inhibitors (e.g., Imatinib, Dasatinib) and a core scaffold in immunomodulators. However, incorporating this motif via Suzuki-Miyaura cross-coupling presents two distinct chemical challenges:

  • Catalyst Deactivation: The free amine lone pair (

    
     or 
    
    
    
    ) acts as a competitive ligand, displacing phosphines and arresting the catalytic cycle (Pd-poisoning).
  • Protodeboronation: While less labile than 2- or 4-aminophenylboronic acids, the 3-amino variant is susceptible to base-mediated C-B bond cleavage, particularly in aqueous media.

This guide provides a field-validated roadmap to overcome these barriers, utilizing modern ligand architecture and controlled-release catalyst systems.

Mechanistic Insight: The "Meta-Amino" Challenge

To optimize this reaction, one must understand the specific failure modes of the 3-aminophenyl substrate. Unlike electron-deficient aryl halides, 3-aminophenylboronic acids are electron-rich nucleophiles.

The Coordination Trap

Standard ligands (e.g.,


) bind Pd reversibly. In the presence of a high concentration of substrate amine, the equilibrium shifts toward the formation of inactive 

species. This "off-cycle" resting state prevents transmetallation.
Protodeboronation Pathways

Under basic conditions, the boronate species (


) is the active nucleophile. However, this species is also the intermediate for hydrolytic deboronation. High pH accelerates this decomposition faster than the transmetallation step if the catalyst is sluggish.
Visualization: Competing Pathways

The following diagram illustrates the kinetic competition between the productive cycle and the two primary deactivation pathways.

SuzukiMechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X CoordTrap OFF-CYCLE TRAP Pd-Amine Complex (Catalyst Poisoning) OxAdd->CoordTrap + Free Amine (Substrate) TransMet Transmetallation OxAdd->TransMet + Base Boronate Boronate Complex Ar'-B(OH)3- Boronate->TransMet Active Species Deboron Protodeboronation (Ar'-H Side Product) Boronate->Deboron High pH / H2O RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Kinetic competition between the productive catalytic cycle (Blue/Green) and amine-mediated poisoning or hydrolytic deboronation (Red).

Strategic Optimization Matrix

The choice of ligand is the single most critical variable. For free amines, Dialkylbiaryl phosphines (Buchwald Ligands) are superior to triarylphosphines due to their steric bulk, which physically prevents the substrate amine from coordinating to the Palladium center.

Table 1: Ligand & Base Selection Guide
ComponentRecommendationRationale
Ligand: XPhos Primary Choice Exceptional steric bulk prevents amine poisoning; promotes reductive elimination.
Ligand: SPhos Alternative High turnover numbers; excellent for sterically hindered coupling partners.
Ligand:

Not RecommendedEasily displaced by amines; leads to stalled reactions and black Pd precipitation.
Base:

Preferred High basicity but lower solubility in organic phases than carbonates; reduces "base shock" and protodeboronation.
Base:

Secondary Useful for dry organic solvents (e.g., pure DMF/Dioxane) due to higher solubility.
Solvent 1,4-Dioxane/H2O (4:1) Universal solvent system. Water is required for the boronic acid activation mechanism.

Experimental Protocols

Protocol A: The "Robust Route" (Protected Amine)

Use this when the substrate is expensive or the coupling partner is unreactive.

Substrate: N-Boc-3-aminophenylboronic acid (or pinacol ester). Rationale: The Boc group eliminates amine coordination and increases lipophilicity.

  • Setup: Charge a reaction vial with:

    • Aryl Halide (1.0 equiv)[1]

    • N-Boc-3-aminophenylboronic acid pinacol ester (1.2 equiv)

    • 
       (3-5 mol%)
      
    • 
       (3.0 equiv)
      
  • Solvent: Add degassed Dioxane/Water (4:1) to reach a concentration of 0.1 M.

  • Reaction: Seal and heat to 90°C for 4-16 hours.

  • Workup: Dilute with EtOAc, wash with water. The Boc group can be removed subsequently with TFA/DCM.

Protocol B: The "Direct Route" (Free Amine)

Use this for high-throughput library synthesis or when deprotection is undesirable.

Substrate: 3-Aminophenylboronic acid pinacol ester (unprotected). Catalyst System: XPhos Pd G3/G4 Precatalyst . Note: Using a precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation, minimizing the window for amine poisoning.

Step-by-Step Methodology:

  • Reagent Charging: In a nitrogen-flushed reaction tube/vial, add:

    • Aryl Bromide/Chloride (1.0 mmol, 1.0 equiv)

    • 3-Aminophenylboronic acid pinacol ester (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • 
       (tribasic, finely ground) (2.0 mmol, 2.0 equiv)
      
  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

    • Critical Step: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Thermal Activation:

    • Seal the vessel with a Teflon-lined cap.

    • Heat to 80°C in a heating block.

    • Observation: The reaction should turn from orange/red to dark brown/black over time. A mirror-like plating on the glass indicates catalyst decomposition (bad).

  • Monitoring:

    • Check LCMS at 2 hours. If starting material remains but boronic acid is consumed (protodeboronation), add another 0.5 equiv of boronate.

  • Workup & Scavenging (Crucial for Amines):

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (20 mL).

    • Pd Removal: Add SiliaMetS® Thiol or charcoal (10 wt%) and stir for 30 mins to bind residual Pd (which sticks avidly to the product amine).

    • Filter through Celite.[2]

    • Wash with Brine, dry over

      
      , and concentrate.
      

Workflow Decision Tree

Use this logic flow to determine the optimal experimental setup for your specific substrate.

OptimizationWorkflow Start Start: 3-Aminophenyl Coupling CheckAmine Is the Amine Protected? Start->CheckAmine YesProtected Yes (Boc/Ac) CheckAmine->YesProtected NoProtected No (Free NH2) CheckAmine->NoProtected StandardCond Standard Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 K2CO3, Dioxane/H2O YesProtected->StandardCond CheckSterics Is the Aryl Halide Sterically Hindered? NoProtected->CheckSterics Hindered Yes (Ortho-subs) CheckSterics->Hindered NotHindered No CheckSterics->NotHindered SPhos Use SPhos Pd G3 (High Activity) Hindered->SPhos XPhos Use XPhos Pd G3 (General Robustness) NotHindered->XPhos

Caption: Decision tree for ligand and protocol selection based on substrate protection and steric hindrance.

Troubleshooting & FAQ

Q: I see a black precipitate immediately upon heating.

  • Diagnosis: "Pd Black" formation. The catalyst has aggregated out of solution.

  • Fix: Your ligand is not binding tightly enough or your amine substrate is displacing it. Switch to XPhos or BrettPhos . Ensure the solvent is thoroughly degassed.

Q: The boronic acid is gone, but the aryl halide remains.

  • Diagnosis: Protodeboronation.[4][5] The C-B bond hydrolyzed before coupling occurred.[6]

  • Fix:

    • Lower the temperature to 60°C.

    • Switch base to

      
       (milder).
      
    • Add the boronic acid in portions (slow addition) to keep the instantaneous concentration low relative to the catalyst.

Q: My product is colored and NMR is broad.

  • Diagnosis: Palladium contamination. The product amine is coordinating residual Pd.

  • Fix: You must use a scavenger resin (Thiol or Thiourea functionalized silica) during workup. Simple extraction is rarely sufficient for amino-biaryls.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[7] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[7] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55, 1-6. Link

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of Pyran-4-Carboxamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Method Development & Troubleshooting for Polar Heterocyclic Amides Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Introduction: The Polarity Paradox

Pyran-4-carboxamide intermediates (e.g., tetrahydro-2H-pyran-4-carboxamide) present a distinct chromatographic challenge. Unlike lipophilic drug candidates, the tetrahydropyran ring contains an ethereal oxygen that, combined with the primary amide, significantly lowers the logP (typically ~ -0.6 to 0.4).

The Core Problem: These compounds often elute near the void volume (


) on standard C18 columns due to insufficient hydrophobic interaction. Furthermore, attempting to increase retention by using 100% aqueous mobile phases can lead to "phase collapse" (dewetting) in conventional alkyl-bonded phases, resulting in loss of retention and reproducibility.[1]

This guide provides a self-validating system for purifying these polar intermediates, moving beyond standard C18 protocols to Aqueous-Stable (Aq) and HILIC methodologies.

Module 1: Method Development & Column Selection

Q: Why is my pyran intermediate eluting in the void volume on a standard C18 column?

A: Standard C18 columns rely on hydrophobic expulsion from the mobile phase. Pyran-4-carboxamides are highly water-soluble. When you use a high-aqueous mobile phase (necessary to retain polar compounds), the hydrophobic C18 chains on the silica surface may "fold" down to minimize contact with water, effectively reducing the surface area available for interaction. This is known as phase collapse or dewetting.[1]

The Fix: Switch to a Polar-Embedded or Aqueous-Stable stationary phase.

Stationary Phase Selection Matrix
Column TypeMechanismSuitability for Pyran-AmidesRecommended For
C18 (Standard) Hydrophobic InteractionLow Only if the molecule has large hydrophobic substituents.
Aq-C18 / Polar Embedded Hydrophobic + H-BondingHigh General purification; prevents phase collapse in 100% water.
Phenyl-Hexyl

Interaction
Medium-High Orthogonal selectivity; good for separating aromatic impurities.
HILIC (Amide/Silica) Partitioning into water layerVery High Compounds that do not retain on RP even at 0% organic.
Q: Should I use Acidic or Basic Mobile Phases?

A: For carboxamides, Acidic (pH 2-3) is generally preferred.

  • Reasoning: While the amide nitrogen is not basic (pKa ~ -0.5), impurities often include precursor amines (e.g., from reductive aminations) or coupling reagents. Acidic conditions (0.1% Formic Acid or TFA) protonate residual amines, preventing silanol interactions that cause tailing.

  • Warning: If your pyran ring has acid-labile protecting groups (rare, but possible), use a neutral Ammonium Acetate buffer (pH 4.5 - 5.8).

Module 2: Visualizing the Decision Process

The following decision tree illustrates the logical flow for selecting the correct purification mode based on initial screening results.

ColumnSelection Start Start: Pyran-4-Carboxamide Mixture ScreenC18 Screen: Standard C18 (5-95% B Gradient) Start->ScreenC18 CheckRet Check Retention Factor (k') ScreenC18->CheckRet GoodRet k' > 2.0 Good Peak Shape CheckRet->GoodRet Retained PoorRet k' < 2.0 (Elutes near void) CheckRet->PoorRet Not Retained AqScreen Switch to Aq-C18 / Phenyl-Hexyl (Start 0% B) PoorRet->AqScreen CheckRet2 Check Retention (k') AqScreen->CheckRet2 SuccessAq Proceed to Prep (Use 100% Aqueous Start) CheckRet2->SuccessAq Retained FailAq Still Low Retention CheckRet2->FailAq Not Retained HILIC Switch to HILIC Mode (Amide or Bare Silica) FailAq->HILIC HILIC_Cond Mobile Phase: 95% ACN / 10mM NH4OAc HILIC->HILIC_Cond

Figure 1: Decision matrix for selecting the stationary phase. "Aq-C18" refers to aqueous-stable columns designed to resist phase collapse.

Module 3: Troubleshooting Common Issues

Issue 1: Peak Fronting or Distortion

Symptom: The peak looks like a "shark fin" (slow rise, sharp drop) or splits into two. Root Cause: Solvent Strength Mismatch . Pyran-carboxamides are often dissolved in DMSO or DMF for injection. If the method starts at 0-5% Organic (to retain the polar compound), the plug of DMSO acts as a "strong solvent," carrying the analyte down the column faster than the mobile phase can dilute it. The Fix:

  • Aqueous Dilution: Dilute the sample 1:1 with water before injection.

  • Sandwich Injection: Configure the autosampler to draw a plug of water before and after the sample plug.

  • At-Column Dilution (ACD): If using a prep system, pump aqueous buffer into the sample stream immediately before it hits the column head.

Issue 2: "Ghost" Peaks in Gradient

Symptom: Unexpected peaks appear when running a blank gradient. Root Cause: Amide Hydrolysis or Contaminated Water . Amides can hydrolyze to carboxylic acids if left in acidic aqueous solutions for extended periods. Alternatively, the pyran ring is an ether; while stable, trace peroxides in the organic solvent can degrade it. The Fix:

  • Prepare fresh mobile phases daily.

  • Use HPLC-grade water (18.2 MΩ).

  • Verify sample stability by re-injecting the standard after 12 hours.

Issue 3: Separation of Isomers

Symptom: Co-elution of cis/trans isomers (if substituents exist on the pyran ring). Root Cause: C18 selectivity is based on hydrophobicity, which may be identical for stereoisomers. The Fix: Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) columns. The


 interactions and rigid stationary phase structure often provide better shape selectivity for steric isomers than flexible C18 chains.

Module 4: Standard Operating Procedure (SOP)

Protocol: Gradient Optimization for Polar Pyran Amides

Objective: Isolate Pyran-4-carboxamide from reaction byproducts (coupling reagents, acids).

1. System Setup:

  • Column: Agilent ZORBAX SB-Aq or Waters Atlantis T3 (or equivalent Polar-Embedded C18).

  • Dimensions: 4.6 x 150 mm, 5 µm (Analytical) / 19 x 150 mm (Prep).

  • Temperature: 30°C (Control is vital for reproducibility).

2. Mobile Phase Preparation:

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Note: Do not use Methanol initially; Acetonitrile has lower viscosity and better pressure limits for aqueous starts.

3. The "Focusing" Gradient: Standard linear gradients often fail. Use a focusing step.

Time (min)% Solvent BAction
0.0 - 2.0 0%Loading/Focusing: High aqueous content forces the polar amide to stick to the head of the column.
2.0 - 15.0 0%

30%
Shallow Gradient: Slow increase to separate closely eluting polar impurities.
15.0 - 18.0 30%

95%
Wash: Elute hydrophobic byproducts.
18.0 - 22.0 95%Hold: Clean column.
22.1 - 28.0 0%Re-equilibration: Critical for Aq-columns to prevent retention shifts.

4. Detection:

  • Monitor 210 nm (Amide bond absorption) and 254 nm (if aromatic impurities are present). Pyran rings have weak UV absorbance, so 210 nm is mandatory.

Module 5: Workflow Visualization

PurificationWorkflow Sample Crude Reaction Mix (DMSO/DMF) Prep Sample Prep: Dilute 1:1 with H2O Filter 0.2µm Sample->Prep Inject Injection (Sandwich Mode) Prep->Inject Focus Focusing Step (2 mins @ 0% B) Inject->Focus Prevents Breakthrough Elute Elution (Shallow Gradient) Focus->Elute Collect Fraction Collection (Threshold + Slope) Elute->Collect UV 210nm Trigger Lyophilize Lyophilization (Remove Water/Acid) Collect->Lyophilize

Figure 2: End-to-end purification workflow emphasizing the critical "Focusing Step" to manage polarity.

References

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Application Notes.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13197203, Tetrahydro-2H-pyran-4-carboxamide. PubChem.[2]

  • Dolan, J. W. (2023).[3] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.[4]

  • Thermo Fisher Scientific. (2025). HILIC Overview and Retention Mechanisms. Thermo Fisher Technical Guides.

  • Biotage. (2023).[5] How should I purify a complex, polar, amide reaction mixture? Biotage Blog.

Sources

Technical Support Center: Handling & Stabilization of Tetrahydropyran-4-Carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: THP4-GUIDE-001 Subject: Moisture Sensitivity Protocols for THP-4-COOH and Activated Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Moisture Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing Tetrahydropyran-4-carboxylic acid (THP-4-COOH) as a scaffold in medicinal chemistry (e.g., for peptidomimetics or kinase inhibitors).

Crucial Distinction:

  • The Acid (THP-4-COOH): Is a stable, crystalline solid but is hygroscopic . It absorbs ambient moisture, which alters stoichiometry calculations.

  • The Activated Precursors (Acid Chlorides/Anhydrides): When you convert the acid to Tetrahydropyran-4-carbonyl chloride for coupling, it becomes highly moisture-sensitive . Hydrolysis here is the #1 cause of reaction failure, leading to the formation of HCl and reversion to the unreactive acid.

This guide provides self-validating protocols to handle these risks.

Module 1: Storage & Reagent Integrity

Q: How should I store the bulk acid vs. the acid chloride?

A: The storage strategy depends on the functional group stability.

Reagent FormSensitivity LevelStorage ProtocolVisual Fail Indicator
THP-4-COOH (Free Acid) Low (Hygroscopic)Desiccator at RT. Tightly sealed.Clumping/Caking.
THP-4-COCl (Acid Chloride) Critical Freezer (-20°C) under Argon/Nitrogen. Sure/Seal™ bottle or glovebox.White crust on septum; "Smoking" upon opening (HCl gas).
Activated Esters (NHS/HOBt) ModerateRefrigerator (2-8°C). Desiccated.Discoloration (yellowing).
Q: I suspect my bulk THP-4-COOH is wet. How do I validate and fix it?

A: Hygroscopic water acts as "dead weight," causing you to under-load the reagent in molar equivalents.

  • Validation: Perform a Karl Fischer (KF) Titration (Coulometric is preferred for <1% water).[1] If KF is unavailable, run a melting point test. Pure THP-4-COOH melts at 131–137°C . A depressed or broad range (>2°C spread) indicates moisture or impurities.

  • Remediation: Dissolve in Toluene, azeotropically distill (Dean-Stark trap) to remove water, and recrystallize. Alternatively, dry in a vacuum oven at 50°C over

    
     for 12 hours.
    

Module 2: Activation & Coupling Workflow

The most critical phase is the in situ generation of the acid chloride or the use of coupling agents. Moisture here competes with the amine nucleophile, permanently quenching the active species.

Visualization: The Moisture Attack Vectors

The following diagram illustrates the synthesis pathway and identifying exactly where moisture causes failure.

MoisturePathways Start THP-4-COOH (Hygroscopic Solid) Activation Activation Step (SOCl2 / Oxalyl Chloride) Start->Activation Reagent Addition ActiveSpecies Active Species (THP-4-COCl) Activation->ActiveSpecies Coupling Amide Coupling (+ Amine) ActiveSpecies->Coupling FailProduct Hydrolysis Byproduct (Acid + HCl) ActiveSpecies->FailProduct Water Attack Product Target Amide (Success) Coupling->Product Dry Conditions Moisture1 Ambient Moisture (Weighing Error) Moisture1->Start Absorbed H2O Moisture2 Wet Solvent (Hydrolysis) Moisture2->ActiveSpecies Fast Reaction

Figure 1: Critical Control Points (CCPs) for moisture ingress during THP-4-COOH activation. Red dashed lines indicate failure modes.

Module 3: Critical Solvent Parameters

Q: How dry must my solvents be for the acid chloride coupling?

A: "Dry" is a relative term. For THP-4-carbonyl chloride, specific thresholds apply to prevent competitive hydrolysis.

SolventMax Water Content (ppm)Drying MethodValidation
Dichloromethane (DCM) < 50 ppmDistillation over CaH₂ or Molecular Sieves (3Å/4Å).KF Titration
Tetrahydrofuran (THF) < 30 ppmNa/Benzophenone still or Solvent Purification System (SPS).Deep blue color (Still)
DMF/DMA < 100 ppmStore over activated 4Å sieves for 48h.KF Titration

Technical Insight: In DMF, water is more nucleophilic due to the lack of hydrogen bonding. Even 200 ppm water in DMF can reduce yields by 10-15% when using highly reactive acid chlorides.

Module 4: Troubleshooting Guide (FAQ)

Scenario A: "I see a white precipitate immediately upon adding the acid chloride to my amine."

Diagnosis: This is likely Amine Hydrochloride Salt formation, not necessarily a failure, but it indicates HCl generation.

  • Mechanism: If you did not add a scavenger base (like TEA or DIPEA), the HCl generated from the coupling protonates your unreacted amine, crashing it out and stopping the reaction (50% max yield).

  • Solution: Ensure you have >2.0 equivalents of base (DIPEA/TEA).

  • Moisture Check: If you did add base and still see a precipitate that doesn't dissolve during workup, it might be the regenerated THP-4-COOH (insoluble in DCM) resulting from hydrolysis. Check the pH of the aqueous layer during workup; if acidic, your coupling failed.

Scenario B: "My yield is low, and I smell a pungent odor."

Diagnosis: Incomplete activation or Hydrolysis.

  • The Smell: THP-4-COOH has a faint odor, but SOCl₂ (thionyl chloride) and HCl are pungent. If the smell persists after workup, you have unreacted activating agent.

  • The Fix:

    • Use a Catalyst: When making the acid chloride, add a catalytic drop of DMF (Vilsmeier-Haack intermediate formation). This accelerates the reaction significantly, reducing the time the moisture-sensitive intermediate sits in solution.

    • Inert Atmosphere: Do not just cap the flask. Use a nitrogen balloon or Schlenk line. The THP ether oxygen can coordinate to metals, but the ring itself is stable; the risk is purely at the carbonyl.

Scenario C: "Can I use aqueous conditions (Schotten-Baumann)?"

A: Yes, but with caveats.[2]

  • Protocol: You can react THP-4-carbonyl chloride with an amine in a biphasic system (DCM/Water) IF you use an inorganic base (NaOH/K₂CO₃).

  • Why it works: The reaction with the amine is kinetically faster than hydrolysis if the amine is nucleophilic enough.

  • Risk: If your amine is sterically hindered, water will win. Do not use this method for valuable or weak amines.

Module 5: Self-Validating Protocol for Acid Chloride Synthesis

Follow this logic flow to ensure the precursor is active before committing your expensive amine.

ValidationFlow Step1 1. Dissolve THP-4-COOH in dry DCM Add (COCl)2 + cat. DMF Check1 Observation: Bubbling (CO/CO2) stops? Step1->Check1 Step2 2. Evaporate Solvent (Remove excess Oxalyl Chloride) Check1->Step2 Yes Validation 3. VALIDATION STEP: Take aliquot + MeOH Step2->Validation TLC 4. Run TLC of Aliquot Validation->TLC Result Result: Single spot (Methyl Ester)? Different Rf than Acid? TLC->Result Proceed PROCEED: Dissolve residue in DCM Add Amine Result->Proceed Yes Stop STOP: Incomplete Activation Retry Step 1 Result->Stop No

Figure 2: In-process control (IPC) to verify acid chloride formation via methyl ester derivatization.

References

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guides: The Basics of Water Determination.[3][Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Görlitzer, K., et al. (2002). Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters. Pharmazie, 57(8), 523-529.[2] (Structural stability of pyran carboxylates). [Link]

Sources

Technical Support Center: Strategies for N-Acylation of Sterically Hindered 3-Aminophenyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the common and often frustrating challenges associated with the N-acylation of sterically hindered 3-aminophenyl groups. The reduced nucleophilicity of the amino group, compounded by steric hindrance from substituents on the aromatic ring, frequently leads to low yields, incomplete reactions, and the formation of unwanted byproducts.

This guide is structured in a practical question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My N-acylation of a 3-substituted aniline is resulting in very low yields or failing to proceed at all. What are the likely causes and how can I improve the outcome?

This is a frequent challenge stemming from the reduced nucleophilicity of the aniline nitrogen. The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, and this effect is exacerbated by electron-withdrawing groups.[1][2] Steric hindrance around the amino group further impedes the approach of the acylating agent.

Here is a systematic approach to troubleshoot this issue:

1. Enhance the Electrophilicity of the Acylating Agent:

  • Move Beyond Carboxylic Acids: If you are using a carboxylic acid with a coupling agent like DCC or EDC and still observing low reactivity, consider switching to a more potent acylating agent.

  • Employ Acyl Chlorides or Anhydrides: These are significantly more electrophilic than the corresponding carboxylic acids. The reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine is a classic approach.[3][4]

  • In-Situ Activation with Iodide: For particularly stubborn acylations, the addition of a simple iodide source, such as sodium or potassium iodide, can activate acid chlorides. This is thought to proceed through a transient and highly reactive acid iodide intermediate.[5]

2. Increase the Nucleophilicity of the Aniline:

  • Forced Deprotonation: In extremely challenging cases, you can dramatically increase the nucleophilicity of the aniline by deprotonating it with a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi). This must be performed under strictly anhydrous conditions in an aprotic solvent such as THF or DMF before adding the acylating agent.[6]

3. Utilize Advanced Coupling Reagents and Catalysts:

  • Peptide Coupling Reagents: Reagents developed for peptide synthesis are highly effective for forming amide bonds, even with sterically hindered amines.[7][8] Consider using phosphonium salts like PyBOP or uronium/aminium salts like HATU or HBTU.[7] These reagents generate highly activated esters in situ.

  • Employ a Nucleophilic Catalyst: A catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP reacts with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species.[6][9]

Protocol 1: DMAP-Catalyzed N-Acylation of a Hindered 3-Aminophenyl Derivative

This protocol provides a robust starting point for the acylation of sterically hindered anilines using an acid anhydride and a catalytic amount of DMAP.

Materials:

  • Hindered 3-aminophenyl substrate (1.0 eq)

  • Acid anhydride (1.1 - 1.5 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 - 0.2 eq)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the hindered 3-aminophenyl substrate and DMAP in anhydrous DCM.

  • Add the base (Et3N or DIPEA) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer. Wash sequentially with 1M HCl (to remove DMAP and excess base), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G start Low Yield in N-Acylation of 3-Aminophenyl Group acyl_agent Is the acylating agent sufficiently reactive? (e.g., using carboxylic acid) start->acyl_agent switch_acyl Switch to Acyl Chloride or Anhydride acyl_agent->switch_acyl No catalyst Is a catalyst being used? acyl_agent->catalyst Yes switch_acyl->catalyst add_dmap Add catalytic DMAP (10-20 mol%) catalyst->add_dmap No conditions Are reaction conditions forcing enough? catalyst->conditions Yes add_dmap->conditions increase_temp Increase temperature or reaction time. Monitor for degradation. conditions->increase_temp No strong_base Is the aniline extremely unreactive? conditions->strong_base Yes increase_temp->strong_base deprotonate Deprotonate with NaH or n-BuLi prior to adding acylating agent strong_base->deprotonate Yes coupling_reagent Consider Advanced Coupling Reagents (HATU, PyBOP) strong_base->coupling_reagent No success Improved Yield deprotonate->success coupling_reagent->success

Caption: The catalytic cycle of DMAP, forming a highly reactive N-acylpyridinium intermediate.

Comparative Data on Acylation Conditions

The following table summarizes general observations for different acylation strategies for a representative hindered 3-substituted aniline. Yields are highly substrate-dependent and should be considered as a general guide.

MethodAcylating AgentCatalyst/ReagentTypical Temperature (°C)General Yield RangeKey Advantages
Standard Acylation Acyl ChloridePyridine or Et₃N0 to 2540-70%Simple, readily available reagents.
DMAP Catalysis Acetic AnhydrideDMAP (10 mol%)25 to 5065-90%Higher yields, effective for less reactive systems. [6]
Peptide Coupling Carboxylic AcidHATU, HOBt0 to 2570-95%Excellent for very hindered systems, mild conditions. [7][8]
Forced Deprotonation Acyl ChlorideNaH (pre-treatment)0 to 2575-98%Overcomes extremely low nucleophilicity. [6]
Weinreb Amide Acylation Weinreb AmideOrganolithium/Grignard-78 to 080-95%Avoids over-addition, produces ketones directly. [10]

This guide is intended to provide a strong foundation for addressing the challenges of N-acylation of hindered 3-aminophenyl groups. Successful synthesis in this area often requires moving beyond standard protocols and employing more advanced reagents and strategies. By understanding the principles of reactivity and catalysis, researchers can effectively troubleshoot and optimize their reaction conditions.

References

  • BenchChem. (n.d.). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • Pearson. (n.d.). Acylation of Aniline Explained.
  • BenchChem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
  • BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: ANeat Access to Anilides. (n.d.). ResearchGate.
  • Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. (n.d.). Organic Letters.
  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (n.d.). ijarsct.
  • Catalytic Friedel-Crafts Acylation of Aniline Derivatives. (n.d.). ResearchGate.
  • Method of friedel-crafts acylation of anilides. (n.d.). Google Patents.
  • Reactions of Arylamines. (2024, September 30). Chemistry LibreTexts.
  • BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
  • Acylation under weak base conditions. (n.d.).
  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemical Asian Journal, 16(19), 2773-2794. doi:10.1002/asia.202100691. Retrieved from [Link]

  • Why does the acetylation of the NH2 group of aniline reduce its activity?. (2018, March 13). Quora.
  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023, October 12). YMER.
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). PMC. Retrieved from [Link]

  • N-Acylation in Combinatorial Chemistry. (n.d.). ResearchGate.
  • Acylation of Amines, Part 2: Other Electrophiles. (2021, February 9). YouTube. Retrieved from [Link]

  • In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. (2018, May 9). Chemistry Stack Exchange. Retrieved from [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.). Der Pharma Chemica.
  • Approaches for the N‐acetylation of anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. (n.d.). PDF.
  • Acylation and De-acylation of Anilines - Tylenol. (2020, March 30). YouTube. Retrieved from [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. (n.d.). PMC. Retrieved from [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. (n.d.). ResearchGate.
  • Weinreb Amides in Organic Synthesis. (n.d.). ism2.
  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. (2018, October 2). Quora.
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. (2020, April 20). The Royal Society of Chemistry. Retrieved from [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.).
  • acylation of amines. (2019, November 30). YouTube. Retrieved from [Link]

  • Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Validation & Comparative

Positional Isomerism in Ligand Design: 3-Aminophenyl vs. 4-Aminophenyl Binding Affinities

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the binding affinity and structure-activity relationship (SAR) profiles of 3-aminophenyl (meta) versus 4-aminophenyl (para) isomers. It is designed for medicinal chemists and structural biologists optimizing ligand-protein interactions.

Executive Summary

The choice between a 3-aminophenyl and a 4-aminophenyl moiety is rarely a subtle "fine-tuning" decision; it often dictates the fundamental binding mode.

  • 4-Aminophenyl (Para): Extends the ligand vector linearly (

    
    ). The amino group is significantly more electron-rich (
    
    
    
    ), making it a stronger proton acceptor and salt-bridge former, but a weaker hydrogen bond donor than the meta isomer.
  • 3-Aminophenyl (Meta): Introduces a

    
     kink. The amino group is less electron-rich (
    
    
    
    ), making it a slightly better hydrogen bond donor. It is frequently used to mimic amidine geometries in protease inhibitors (e.g., Factor Xa).[1]

Key Takeaway: Use 4-aminophenyl to reach solvent-exposed regions or deep linear pockets. Use 3-aminophenyl to induce turns or satisfy specific side-chain geometries (e.g., Asp/Glu residues) within a branched pocket.[1]

Mechanistic Comparison: Electronics & Geometry

Electronic Profile (Hammett & pKa)

The position of the amino group relative to the attachment point dictates the electronic environment of the phenyl ring and the acidity/basicity of the amine itself.

Feature3-Aminophenyl (Meta)4-Aminophenyl (Para)Mechanistic Impact
Hammett Constant (

)


Para is a much stronger Electron Donating Group (EDG) due to direct resonance conjugation.
Basicity (pKa of conjugate acid) Lower (~4.9)Higher (~6.2)Para-isomer is a stronger base; more likely to be protonated at physiological pH to form salt bridges.
H-Bond Donor Ability Higher LowerThe weaker EDG effect in meta makes the N-H protons slightly more acidic, improving donation strength.
H-Bond Acceptor Ability LowerHigher High electron density on the para nitrogen makes it a superior acceptor.
Geometric Vectors[1]
  • Para (4-position): Creates a "dumbbell" or linear extension. Ideal for threading into narrow channels (e.g., the catalytic tunnel of proteases) or extending a solubilizing tail into the solvent.

  • Meta (3-position): Creates a "banana" or curved shape. This allows the molecule to wrap around steric bulk in the active site or mimic the bifurcated geometry of functional groups like benzamidines or guanidines.

Case Studies: Binding Affinity Data

Case Study A: Factor Xa Inhibitors (The "Meta" Advantage)

In the development of anticoagulants targeting Factor Xa, researchers sought to replace the highly basic benzamidine group (which causes poor oral bioavailability) with neutral mimics.

  • Target: S1 Pocket of Factor Xa (contains Asp189).

  • Comparison:

    • 4-amino-chlorobenzene: The amino group projects linearly, missing the optimal H-bond angle with Asp189.

    • 3-amino-chlorobenzene: The amino group projects at

      
      , perfectly mimicking the spatial arrangement of the amidine nitrogen atoms.
      
  • Result: The 3-aminophenyl derivative (specifically 3-amino-4-chlorophenyl) exhibited nanomolar binding affinity (

    
    ), effectively replacing the benzamidine, whereas the 4-amino analog showed significantly reduced potency due to steric mismatch [1].
    
Case Study B: Kinase Inhibitors (The "Para" Advantage)

In many Type I kinase inhibitors, the ligand occupies the ATP binding pocket, and a tail group extends towards the solvent front to improve solubility and selectivity.[1]

  • Target: Solvent Interface of Kinase Domain.

  • Observation: A 4-aminophenyl moiety is often preferred here. The linear geometry projects the amino group (or substituted amine) directly out of the cleft, minimizing steric clash with the "roof" of the pocket and allowing interaction with bulk solvent or specific surface residues.

  • Data Trend: In PLK4 inhibitor studies, 4-substituted pyrimidin-2-amines (resembling the linear para-vector) maintained critical H-bonds with the hinge region while extending solubilizing groups effectively [2].

Experimental Protocols for Affinity Comparison

To rigorously compare isomers, one must decouple enthalpy (


, bond strength) from entropy (

, desolvation/conformation).[1]
Protocol 1: Isothermal Titration Calorimetry (ITC)

Use this to determine if the affinity difference is driven by bond strength (Electronics) or fit (Geometry).

  • Preparation: Dialyze protein (e.g., 20-50

    
    M) into HEPES buffer (pH 7.4). Dissolve 3-amino and 4-amino ligands in the exact same dialysis buffer to prevent heat of dilution artifacts.
    
  • Titration: Load ligand (approx. 10x protein concentration) into the syringe. Perform 20 injections of 2

    
    L at 25°C.
    
  • Analysis: Fit data to a One-Set-of-Sites model.

    • If

      
       differs significantly:  The isomers are forming different H-bond networks (Electronic/Position effect).
      
    • If

      
       differs significantly:  One isomer incurs a higher conformational penalty or releases more water (Geometric fit effect).
      
Protocol 2: Surface Plasmon Resonance (SPR)

Use this to measure kinetic rates (


, 

).[1]
  • Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling (target ~2000 RU).

  • Injection Series: Prepare a 2-fold dilution series of both isomers (e.g., 0.1 nM to 100 nM).

  • Flow: Inject at 30

    
    L/min to minimize mass transport limitations.
    
  • Evaluation:

    • 
       (Association):  Usually similar for isomers unless one requires a significant conformational change to bind.
      
    • 
       (Dissociation):  The discriminator. The isomer with the better geometric fit (e.g., 3-amino in Factor Xa) will have a significantly slower 
      
      
      
      (longer residence time).

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct isomer based on pocket topology.

IsomerSelection Start Ligand Optimization: 3-Amino vs 4-Amino PocketType Analyze Binding Pocket Topology Start->PocketType LinearChannel Narrow Channel / Solvent Exit (e.g., Kinase Tail) PocketType->LinearChannel Unobstructed BranchedPocket Branched / Hydrophobic Cleft (e.g., Protease S1) PocketType->BranchedPocket Sterically Constrained DecisionPara Select 4-Aminophenyl (Linear Vector) LinearChannel->DecisionPara DecisionMeta Select 3-Aminophenyl (Kinked Vector) BranchedPocket->DecisionMeta ReasonPara Maximizes reach; High Basicity for Solvent Interaction DecisionPara->ReasonPara ReasonMeta Mimics Amidine Geometry; Avoids Steric Clash DecisionMeta->ReasonMeta

Figure 1: Decision tree for selecting aminophenyl isomers based on active site topology.

Interaction Geometry Diagram

InteractionGeometry cluster_0 4-Aminophenyl (Linear) cluster_1 3-Aminophenyl (Kinked) Ring1 Phenyl Ring Amine1 NH2 Ring1->Amine1 180° Target1 Target Residue (Far / Solvent) Amine1->Target1 H-Bond Ring2 Phenyl Ring Amine2 NH2 Ring2->Amine2 120° Target2 Target Residue (Side Pocket) Amine2->Target2 H-Bond

Figure 2: Geometric vectors of Para (Linear) vs Meta (Kinked) binding modes.

References

  • Discovery of 3-amino-4-chlorophenyl P1 as a Novel and Potent Benzamidine Mimic via Solid-Phase Synthesis of an Isoxazoline Library. Bioorg Med Chem Lett.[2] 2003 May 19;13(10):1795-9.[2]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Eur J Med Chem.[1] 2021.[3]

  • A Survey of Hammett Substituent Constants and Resonance Effects. Chem. Rev. 1991, 91, 2, 165–195.[1] (General Reference for Sigma Values cited in Section 2.1)

Sources

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The Precautionary Principle: Understanding the Risks

N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS No. 1220020-40-5) is a molecule that warrants a high degree of caution.[1] Aromatic amines, as a class, are known for their potential toxicity, and many are considered carcinogenic.[2][3][4] They can be harmful to aquatic life and may persist in the environment.[2][5] The tetrahydropyran moiety, while generally less hazardous, can be flammable and may form explosive peroxides upon prolonged exposure to air.[6][7]

Given these potential hazards, all waste containing this compound must be treated as hazardous. Under no circumstances should it be disposed of down the drain or in regular trash.[8][9]

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the safe disposal of this compound waste.

DisposalWorkflow start Start: Generation of Waste waste_id Identify Waste Type (Solid, Liquid, Sharps, PPE) start->waste_id segregation Segregate Waste at Source waste_id->segregation solid_waste Solid Waste (e.g., contaminated filter paper, excess reagent) segregation->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, mother liquor) segregation->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles, broken glass) segregation->sharps_waste ppe_waste Contaminated PPE (e.g., gloves, lab coat) segregation->ppe_waste solid_container Collect in a labeled, sealed, compatible solid waste container solid_waste->solid_container liquid_container Collect in a labeled, sealed, compatible liquid waste container liquid_waste->liquid_container sharps_container Collect in a puncture-proof, labeled sharps container sharps_waste->sharps_container ppe_container Collect in a labeled, sealed bag or container ppe_waste->ppe_container storage Store in a designated, well-ventilated, secondary containment area solid_container->storage liquid_container->storage sharps_container->storage ppe_container->storage disposal_request Arrange for disposal by a licensed hazardous waste contractor storage->disposal_request end End: Waste Removed for Disposal disposal_request->end

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol

This protocol is designed to provide clear, actionable steps for the safe handling and disposal of waste containing this compound.

Part 1: Immediate Actions at the Point of Generation
  • Segregation is Key : At the point of generation, immediately segregate waste containing this compound from all other waste streams. This includes separating it from non-hazardous waste and other chemical waste to prevent accidental reactions.[8][9]

  • Waste Categorization : Differentiate the waste into the following categories:

    • Solid Waste : Excess solid reagent, contaminated filter paper, weighing boats, etc.

    • Liquid Waste : Reaction mixtures, mother liquors, and solutions used for rinsing glassware.

    • Contaminated Sharps : Needles, syringes, and broken glassware that have come into contact with the compound.

    • Contaminated Personal Protective Equipment (PPE) : Gloves, disposable lab coats, and other protective gear.

Part 2: Container Selection and Labeling
  • Choose Compatible Containers :

    • Solid and Liquid Waste : Use containers made of a material compatible with aromatic amines and ethers. High-density polyethylene (HDPE) or glass containers are generally suitable.[9][10] Ensure the container has a secure, leak-proof lid.

    • Sharps Waste : All sharps must be placed in a designated, puncture-proof sharps container.[11]

  • Proper Labeling : Every waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Toxic," "Potential Carcinogen," "Environmental Hazard"

    • The date of waste accumulation

    • The name of the principal investigator or laboratory group

Part 3: Safe Storage Pending Disposal
  • Designated Storage Area : Store all waste containers in a designated, well-ventilated area, away from heat sources and direct sunlight.[8] This area should have secondary containment to control any potential leaks or spills.

  • Incompatibility Precautions : Do not store waste containing this compound with strong oxidizing agents or strong acids to prevent potentially violent reactions.[12][13][14]

Part 4: Final Disposal
  • Engage a Licensed Professional : The final disposal of this hazardous waste must be carried out by a licensed and reputable hazardous waste disposal company.[15] Do not attempt to treat or neutralize the waste in the laboratory without a validated and approved procedure.

  • Documentation : Maintain a detailed record of the waste generated, including the quantity, date of accumulation, and the date it was collected for disposal.

Quantitative Data Summary

Waste TypeRecommended ContainerKey Labeling Information
Solid Waste Labeled, sealed, compatible (e.g., HDPE)Hazardous Waste, Full Chemical Name, Toxic, Potential Carcinogen, Environmental Hazard
Liquid Waste Labeled, sealed, compatible (e.g., HDPE, Glass)Hazardous Waste, Full Chemical Name, Toxic, Potential Carcinogen, Environmental Hazard
Sharps Waste Puncture-proof, labeled sharps containerBiohazard (if applicable), Sharps Waste, Contaminated with [Chemical Name]
Contaminated PPE Labeled, sealed plastic bag or containerHazardous Waste, Contaminated PPE

In Case of a Spill

In the event of a spill, immediately evacuate the area and alert your institution's environmental health and safety (EHS) office. Only personnel trained in hazardous material spill response and equipped with appropriate PPE should attempt to clean up the spill. The cleanup materials will also be considered hazardous waste and must be disposed of accordingly.

By adhering to these stringent protocols, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • Aromatic Amine Pollution. (2025, December 1). Sustainability Directory. Retrieved from [Link]

  • 3-Aminophenyl dimethylcarbamate - Hazard Genotoxicity. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • This compound. ChemTik Products. Retrieved from [Link]

  • Aromatic Amine Cleaning/Developing Solution Safety Data Sheet. (2019, October 28). Mikrolab. Retrieved from [Link]

  • 4-Aminophenyl 4-amino-2-hydroxybenzoate - Hazard. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • SAFETY DATA SHEET - 2-(4-Aminophenyl)ethanol. (2018, March 8). Thermo Fisher Scientific. Retrieved from [Link]

  • Hazard review of 4-nitrobiphenyl (4-NBP). CDC Stacks. Retrieved from [Link]

  • SAFETY DATA SHEET - Tetrahydro-4H-pyran-4-one. (2011, February 10). Thermo Fisher Scientific. Retrieved from [Link]

  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2025, August 2). ResearchGate. Retrieved from [Link]

  • Tetrahydropyran. Wikipedia. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Retrieved from [Link]

  • Laboratory Waste Disposal. University of Aveiro. Retrieved from [Link]

  • Laboratory Waste Disposal Quick Guide. (2023, December 1). BioMedical Waste Solutions. Retrieved from [Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES. (2018, October 4). University of Wollongong. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-(3-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Role: Senior Application Scientist Context: This compound acts as a structural scaffold in kinase inhibitor development. As a chemical entity containing a primary aniline moiety (3-aminophenyl) coupled with a tetrahydropyran ring, it presents a dual-hazard profile: potential for skin sensitization/absorption (aniline-driven) and mucous membrane irritation (amide/pyran-driven).

Critical Directive: In the absence of compound-specific toxicological data (LD50/LC50), you must apply Universal Precautions for Novel Chemical Entities (NCEs) . Treat this substance as a potential sensitizer and systemic toxin.

Hazard Assessment (Structure-Activity Relationship)

Before selecting PPE, we must understand the why behind the risk.

Structural MoietyAssociated Hazard Class (GHS)Physiological Mechanism
3-Aminophenyl (Aniline derivative) Acute Tox. (Oral/Dermal) ; Skin Sens. 1 Aniline derivatives can be absorbed through intact skin. They are known methemoglobin-forming agents (oxidizing hemoglobin to methemoglobin), leading to tissue hypoxia.
Carboxamide Linker Skin Irrit. 2 ; Eye Irrit.[1] 2A Hydrolytic stability varies; amides generally act as local irritants to mucous membranes upon contact.
Tetrahydropyran Ring General Organic Irritant Increases lipophilicity, potentially facilitating the transport of the toxic aniline moiety across the dermal barrier.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent the specific failure modes of standard lab gear when handling organic amines.

Body ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Solids) Nitrile Gloves (Min. 5 mil) Standard nitrile provides adequate short-term protection against dry powders.
Hand Protection (Solutions) Double Gloving (Nitrile + Laminate) Aniline derivatives can permeate thin nitrile rapidly in solution (especially in DMSO or Methanol). Inner: 4 mil Nitrile. Outer: Silver Shield® or chemically resistant laminate if handling concentrated stock.
Respiratory N95 (Minimum) / P100 (Preferred) If weighing outside a fume hood (not recommended), a P100 particulate respirator is mandatory to prevent inhalation of fines.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. Aniline-based solids can sublime or create dust; solution splashes can cause severe corneal damage.
Body Tyvek® Lab Coat / Apron Cotton lab coats absorb liquids, holding the toxin against the skin. Use a disposable, non-woven olefin (Tyvek) apron for stock preparation.
Operational Workflow: The "Safe-Circle" Protocol

This workflow ensures a self-validating safety loop.

Phase A: Pre-Operational Check
  • Engineering Control: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .

  • Glove Integrity Test: Inflate nitrile gloves with air and submerge in water or listen for leaks before donning.

  • Quench Station: Prepare a beaker of 10% aqueous acetic acid or dilute HCl. (Acidifying aniline spills protonates the amine, turning it into a non-volatile salt, reducing vapor risk).

Phase B: Weighing & Solubilization
  • Static Control: Use an anti-static gun or ionizer bar on the weighing boat. Dry organic powders are prone to static dispersion.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial.

    • Caution: Exothermic solvation can increase vapor pressure. Cap immediately after addition.

Phase C: Decontamination
  • Wipe Down: Clean balance area with a solvent-dampened wipe (Ethanol), followed by a soap-water wipe.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off inside-out) to ensure no outer surface touches skin.

Visualization: Safe Handling Lifecycle

SafeHandlingLifecycle Start Start: Stock Retrieval PPE_Check PPE Verification (Double Glove/Goggles) Start->PPE_Check Mandatory Hood_Check Engineering Control (Hood > 100 fpm) PPE_Check->Hood_Check Airflow Check Weighing Weighing Process (Static Control) Hood_Check->Weighing Sash @ 18 inches Solubilization Solubilization (Closed Vessel) Weighing->Solubilization In-Hood Transfer Waste Disposal (Segregated Stream) Solubilization->Waste Solid/Liquid Waste Waste->PPE_Check Decon & Doffing

Figure 1: The "Safe Handling Lifecycle" emphasizes that safety is a continuous loop, ending only after proper disposal and doffing.

Emergency Response & Disposal
Exposure Response
  • Skin Contact: Immediately wash with copious soap and water for 15 minutes.[1] Do not use ethanol on skin (it enhances absorption of anilines).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—aniline derivatives can cause delayed corneal clouding.

Disposal Strategy
  • Solid Waste: Dispose of weighing boats, gloves, and wipes in a container labeled "Hazardous Waste: Toxic Organic Solids."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" waste depending on the solvent used. Do not mix with oxidizing acids (Nitric, Perchloric) as this may cause violent oxidation of the amine.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Aniline - Safety and Hazards.[1][2][3][4][5][6][7][8][9][10][11] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Aniline.[7][12]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Tetrahydropyran-4-carboxylic acid.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.